3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid
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Overview
Description
3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid is a complex organic compound characterized by the presence of nitro, fluoro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid typically involves multiple steps, starting with the nitration of benzoic acid derivatives to introduce the nitro group. The subsequent steps include the introduction of the tetrafluoro and methoxy groups through specific reactions such as fluorination and methoxylation. The final step involves the formation of the amide bond between the benzoic acid derivative and the tetrafluoro-methoxypropanoic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: The compound or its derivatives could be explored for pharmaceutical applications, such as drug development.
Industry: It may be used in the development of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The presence of the nitro, fluoro, and methoxy groups can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzoic acid: Lacks the tetrafluoro and methoxy groups, making it less complex.
5-nitro-2-methoxybenzoic acid: Contains a methoxy group but lacks the tetrafluoro group.
2,3,3,3-tetrafluoro-2-methoxypropanoic acid: Contains the tetrafluoro and methoxy groups but lacks the aromatic ring.
Uniqueness
3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid is unique due to the combination of nitro, fluoro, and methoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O6/c1-23-10(12,11(13,14)15)9(20)16-6-2-5(8(18)19)3-7(4-6)17(21)22/h2-4H,1H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKIODRYNDNSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-])(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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